7-氧代-7-(4-三氟甲基苯基)庚酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds with trifluoromethyl groups and phenyl groups, which are relevant to the analysis of the compound . For instance, the synthesis of novel 7-heterocycle-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acids with substituted phenyl groups has been described, highlighting the importance of the trifluoromethyl group for biological activity and physicochemical properties .

Synthesis Analysis

The synthesis of related compounds involves the introduction of a trifluoromethyl group at a strategic position to confer good biological activity and physicochemical properties. For example, compound 14h (KRP-199) was synthesized with a 4-carboxyphenyl group joined through a urethane linkage to a 7-imidazolyl heterocycle . Another synthesis approach for a structurally related compound involved the cyclization of 3,5,7-trioxo-7-phenylheptanoic acid using acetic anhydride to form a δ-lactone .

Molecular Structure Analysis

The molecular structure of compounds similar to 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid is characterized by the presence of a trifluoromethyl group and a substituted phenyl group. The presence of these groups is known to influence the compound's affinity for certain receptors, such as the AMPA receptor, and its neuroprotective effects .

Chemical Reactions Analysis

The chemical reactions involving compounds with trifluoromethyl and phenyl groups can lead to the formation of various products with significant biological activities. For instance, the lactonization of 3,5,7-trioxo-7-phenylheptanoic acid resulted in the formation of δ-lactones, which have biogenetic significance . Similarly, the synthesis of imide derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dimethyl-2,3-dicarboxylic acid demonstrated antitumor activity .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group at certain positions in a compound's structure has been shown to improve its physicochemical properties, such as stability to light and solubility in aqueous solutions. These properties are crucial for the potential therapeutic application of the compounds . The synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, also emphasizes the importance of the synthesis methods in determining the physical and chemical properties of the final product .

科学研究应用

晶体结构分析

研究相关化合物的晶体结构,包括6-(4-氯苯胺基)6-氧代己酸和7-氧代-7(苯胺基)庚酸,突出了这些结构中的氢键网络。氢键模式的相似性可能为了解7-氧代-7-(4-三氟甲基苯基)庚酸的分子相互作用和稳定性提供见解(Feeder & Jones, 1994)。

酮酸磷酸酯中的红外和拉曼光谱

对酮酸磷酸酯的晶体结构和氢键模式进行的研究,包括相关化合物,利用了X射线衍射和红外拉曼光谱。这些研究提供了有关分子结构和键合特性的宝贵数据,这些数据可能有助于理解7-氧代-7-(4-三氟甲基苯基)庚酸的性质(Abell et al., 1991)。

在天然产物合成中的应用

青霉素类β-内酰胺的合成

7-氧代-7-(4-三氟甲基苯基)庚酸可能在复杂分子的合成中具有潜在应用。例如,成功合成了7-氧代-4-硫代-1-氮杂双环[3.2.0]庚烷,这是青霉素中的核心结构,展示了类似化合物在药物合成中的实用性(Chiba et al., 1985)。

前列腺素合成

与7-氧代-7-(4-三氟甲基苯基)庚酸相关的化合物已被用于合成前列腺素,表明在合成或修饰生物活性化合物方面具有潜在应用(Babler & Moy, 1979)。

药物化学和药物合成

肾素抑制肽

对特定庚酸衍生物的合成研究,这些衍生物用作肾素抑制肽的中间体,展示了类似化合物在药物化学中的相关性。这表明在酶抑制剂或其他治疗剂的开发中具有潜在用途(Thaisrivongs et al., 1987)。

生化研究和酶抑制剂

HMG-CoA还原酶抑制剂

对7-(取代芳基)-3,5-二羟基-6-庚烯酸及其内酯衍生物的研究,这些化合物在结构上类似于7-氧代-7-(4-三氟甲基苯基)庚酸,已显示出对HMG-CoA还原酶的显著抑制作用。这表明在研究或开发降胆固醇药物方面具有潜在应用(Hoffman et al., 1985)。

安全和危害

The safety and hazards associated with 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid are not specified in the search results. For detailed safety information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier, or look for information in databases like PubChem .

属性

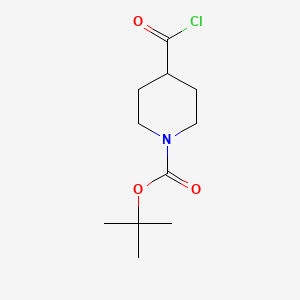

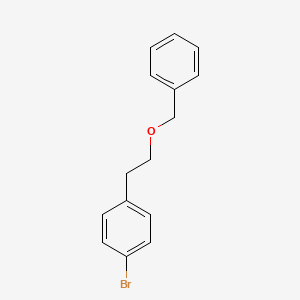

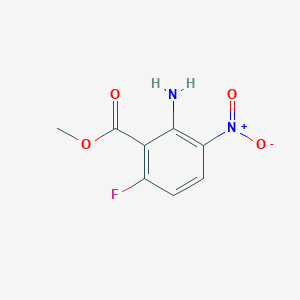

IUPAC Name |

7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-8-6-10(7-9-11)12(18)4-2-1-3-5-13(19)20/h6-9H,1-5H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENCMQVBLGYUKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620425 |

Source

|

| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid | |

CAS RN |

502651-46-9 |

Source

|

| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)